molecular formula C10H15NO3S B12925005 5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid CAS No. 89240-37-9

5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid

Cat. No.: B12925005
CAS No.: 89240-37-9
M. Wt: 229.30 g/mol
InChI Key: NZJNKTHAXSACPQ-UHFFFAOYSA-N
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Description

5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid is a chemical compound that belongs to the class of indolizine derivatives. This compound is characterized by its unique structure, which includes a sulfanylmethyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The sulfanylmethyl group and carboxylic acid functional group play crucial roles in its binding to enzymes or receptors. These interactions can modulate biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid include other indolizine derivatives and compounds with sulfanylmethyl or carboxylic acid functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

89240-37-9

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

5-oxo-6-(sulfanylmethyl)-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid

InChI

InChI=1S/C10H15NO3S/c12-9-6(5-15)1-2-7-3-4-8(10(13)14)11(7)9/h6-8,15H,1-5H2,(H,13,14)

InChI Key

NZJNKTHAXSACPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N2C1CCC2C(=O)O)CS

Origin of Product

United States

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